1H-tetrazol-5-ylurea

Description

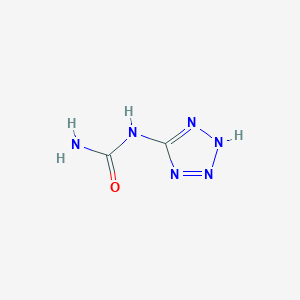

Structure

3D Structure

Properties

Molecular Formula |

C2H4N6O |

|---|---|

Molecular Weight |

128.09 g/mol |

IUPAC Name |

2H-tetrazol-5-ylurea |

InChI |

InChI=1S/C2H4N6O/c3-1(9)4-2-5-7-8-6-2/h(H4,3,4,5,6,7,8,9) |

InChI Key |

QGFOBPFXLWTDGX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-tetrazol-5-ylurea

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1H-tetrazol-5-ylurea. These predictions are derived from established chemical shift ranges, characteristic absorption frequencies, and known fragmentation patterns of the tetrazole and urea functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Tetrazole N-H | 14.0 - 16.0 | Broad Singlet | The acidic proton of the tetrazole ring is expected to be highly deshielded and may exchange with deuterium in solvents like D₂O. |

| ¹H | Urea N-H (adjacent to tetrazole) | 9.0 - 11.0 | Broad Singlet | The chemical shift is influenced by the electron-withdrawing tetrazole ring. |

| ¹H | Urea N-H₂ (terminal) | 5.0 - 7.0 | Broad Singlet | These protons are typically less deshielded than the other N-H proton. |

| ¹³C | Tetrazole C5 | 155 - 160 | Singlet | The carbon atom of the tetrazole ring attached to the urea group.[1] |

| ¹³C | Urea C=O | 158 - 165 | Singlet | The carbonyl carbon of the urea functional group. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the choice of solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Tetrazole) | Stretching | 3000 - 3200 | Broad, Medium |

| N-H (Urea) | Stretching | 3200 - 3500 | Broad, Strong (often two bands)[2] |

| C=O (Urea) | Stretching | 1650 - 1700 | Strong, Sharp[2] |

| N-H (Urea) | Bending | 1600 - 1650 | Medium[2] |

| C-N (Urea) | Stretching | 1400 - 1480 | Medium |

| Tetrazole Ring | Ring Vibrations (N=N, C=N stretching) | 1340 - 1640, 900 - 1200 | Medium to Strong[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected m/z | Notes |

| Molecular Ion (M⁺) | 128.04 | Corresponding to the exact mass of C₂H₄N₆O. |

| Protonated Molecule [M+H]⁺ | 129.05 | Expected in positive-ion electrospray ionization (ESI). |

| Key Fragmentation Pathways | ||

| Loss of HN₃ (m/z 43) from the tetrazole ring. | A characteristic fragmentation for many 5-substituted 1H-tetrazoles in positive-ion mode.[4] | |

| Loss of N₂ (m/z 28) from the tetrazole ring. | A common fragmentation pathway for tetrazoles.[4] | |

| Cleavage of the C-N bond between the tetrazole and urea. | ||

| Fragmentation of the urea moiety, often involving the loss of isocyanate (HNCO).[5] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be polar). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and strong signal for the protonated molecule [M+H]⁺.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the compound and the information provided by each spectroscopic technique.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pnrjournal.com [pnrjournal.com]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Quantum Chemical Blueprint of 1H-Tetrazol-5-ylurea: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth guide to the quantum chemical calculations of 1H-tetrazol-5-ylurea, a molecule of significant interest in medicinal chemistry. Due to the scarcity of direct computational studies on this specific molecule, this guide synthesizes methodologies and presents representative data from closely related 5-substituted 1H-tetrazole derivatives, particularly tetrazole-5-carboxamides, to offer a robust computational framework. This document details theoretical protocols, summarizes key quantitative data in structured tables, and visualizes computational workflows, serving as a foundational resource for researchers engaged in the theoretical analysis and design of novel tetrazole-based therapeutic agents.

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids, exhibiting favorable metabolic stability and physicochemical properties.[1] The title compound, this compound, combines the tetrazole ring with a urea moiety, presenting a unique scaffold for developing novel therapeutics. Quantum chemical calculations offer a powerful lens to elucidate the electronic structure, reactivity, and potential intermolecular interactions of such molecules, thereby guiding rational drug design.

This guide outlines the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of this compound and its analogues. DFT has proven to be an effective method for predicting the properties of various molecular systems, including tetrazole derivatives.[2]

Theoretical Methodology

The computational analysis of tetrazole derivatives typically involves geometry optimization and subsequent calculation of various molecular properties using DFT. A common and effective approach is detailed below.

Computational Protocol

A reliable and widely used computational protocol for tetrazole derivatives involves the following steps:

-

Initial Structure Generation: A 3D structure of the molecule is generated using standard molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation. A popular and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(2d,2p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Following successful optimization, a range of quantum chemical parameters are calculated to describe the electronic structure and reactivity of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the overall reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Predicted Molecular Properties

While specific data for this compound is not available in the literature, the following tables present representative quantitative data for analogous 5-substituted 1H-tetrazoles, calculated using DFT methods. This data provides a baseline for understanding the expected properties of the target molecule.

Geometric Parameters

The optimized geometric parameters, including bond lengths and bond angles, are fundamental for understanding the molecule's three-dimensional structure. The table below shows typical calculated bond lengths for the tetrazole ring.

| Parameter | Bond Length (Å) |

| N1-N2 | 1.35 |

| N2-N3 | 1.30 |

| N3-N4 | 1.35 |

| N4-C5 | 1.33 |

| C5-N1 | 1.33 |

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the HOMO and LUMO and the resulting energy gap are key indicators of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Parameter | Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 5.5 to 7.5 |

| Electronegativity (χ) | 4.25 to 5.25 |

| Chemical Hardness (η) | 2.75 to 3.75 |

| Global Softness (S) | 0.27 to 0.36 |

Thermodynamic Properties

Calculated thermodynamic properties are essential for understanding the stability and energy of the molecule.

| Parameter | Value |

| Enthalpy (Hartree) | Varies with molecule size |

| Gibbs Free Energy (Hartree) | Varies with molecule size |

| Entropy (cal/mol·K) | 80 - 120 |

Visualization of Logical Relationships

The relationship between calculated electronic properties and the prediction of molecular reactivity can be visualized as a logical flow. The following diagram illustrates this relationship.

Conclusion

This technical guide provides a comprehensive overview of the quantum chemical calculations applicable to this compound. By leveraging established DFT methodologies and analyzing representative data from analogous compounds, researchers can gain significant insights into the structural, electronic, and reactive properties of this and other novel tetrazole derivatives. The detailed protocols and visualized workflows presented herein serve as a valuable resource for computational chemists and drug development professionals, facilitating the rational design of next-generation therapeutics. Further experimental and computational studies on this compound are encouraged to validate and expand upon the foundational information provided in this guide.

References

Thermal Decomposition of 1H-tetrazol-5-ylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1H-tetrazol-5-ylurea. Due to a lack of specific experimental data for this compound in published literature, this guide synthesizes information on the known thermal behavior of structurally related tetrazole and urea compounds to predict its decomposition characteristics. It also provides standardized experimental protocols for researchers wishing to conduct their own thermal analysis.

Introduction to this compound and its Thermal Stability

This compound is a molecule combining a tetrazole ring with a urea functional group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key feature in many energetic materials and pharmaceuticals. The high nitrogen content of the tetrazole ring contributes to a high heat of formation, and its decomposition often results in the release of nitrogen gas (N₂), a very stable molecule. This property makes tetrazole-containing compounds of interest as gas-generating agents in applications like airbags and as energetic components in propellants and explosives.

The thermal stability of tetrazole derivatives is a critical parameter for their safe handling, storage, and application. Understanding the onset temperature of decomposition, the rate of decomposition, and the nature of the evolved products is essential to mitigate potential hazards. The urea functional group can also influence the decomposition pathway, potentially through different reaction mechanisms than the tetrazole ring alone.

General Principles of Tetrazole Decomposition

The thermal decomposition of the tetrazole ring has been a subject of extensive study. While the specific pathway can be influenced by the nature and position of substituents, two primary decomposition routes are generally recognized for the 1H-tetrazole ring:

-

Ring Cleavage with N₂ Elimination: This is the most common pathway, where the tetrazole ring fragments to release a molecule of nitrogen gas. This process can proceed through the formation of highly reactive intermediates such as nitrenes or carbenes, which then undergo further reactions.

-

Formation of Hydrazoic Acid (HN₃): In some cases, particularly for NH-unsubstituted tetrazoles, the decomposition can lead to the formation of hydrazoic acid, which is itself a highly toxic and explosive compound.

The presence of different functional groups on the tetrazole ring can significantly alter the decomposition temperature and the dominant reaction pathway.

Predicted Thermal Decomposition of this compound

The urea moiety is expected to decompose at higher temperatures, typically yielding ammonia (NH₃) and isocyanic acid (HNCO), which can then trimerize to form cyanuric acid.

A hypothetical decomposition pathway for this compound could involve the initial cleavage of the tetrazole ring to release N₂, followed by the breakdown of the remaining urea-like structure.

Data Presentation

As there is no specific quantitative thermal analysis data found in the literature for this compound, the following table is presented as a template for the types of data that would be collected in such a study. For comparative purposes, data for the related compound 5-amino-1H-tetrazole is included where available from literature, though it should be noted that this is not a direct substitute.

| Thermal Property | This compound | 5-amino-1H-tetrazole (for comparison) |

| Differential Scanning Calorimetry (DSC) | ||

| Onset Decomposition Temp. (°C) | Data not available | ~200-220 (in mixtures)[1] |

| Peak Decomposition Temp. (°C) | Data not available | Varies with heating rate[1] |

| Enthalpy of Decomposition (J/g) | Data not available | Data not available |

| Thermogravimetric Analysis (TGA) | ||

| Onset Mass Loss Temp. (°C) | Data not available | ~220 (in mixtures)[1] |

| Primary Mass Loss (%) | Data not available | Varies with conditions |

| Residual Mass at 600°C (%) | Data not available | Varies with conditions |

Experimental Protocols

For researchers planning to investigate the thermal properties of this compound, the following standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., from room temperature to 400 °C). An empty crucible is used as a reference.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and the integrated area of any endothermic or exothermic peaks. The integrated area is used to calculate the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information about the thermal stability and the stoichiometry of decomposition reactions.

Methodology:

-

Sample Preparation: A slightly larger amount of the sample (typically 5-10 mg) is weighed into a ceramic or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert or reactive gas at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss, the temperature of maximum mass loss rate, and the percentage of mass lost in each decomposition step.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for thermal analysis.

Caption: Hypothetical decomposition of this compound.

Caption: Workflow for DSC and TGA analysis.

Conclusion

While there is a clear need for direct experimental investigation into the thermal decomposition of this compound, this guide provides a foundational understanding based on the well-established behavior of related chemical structures. The decomposition is anticipated to be an exothermic process dominated by the fragmentation of the tetrazole ring with the evolution of nitrogen gas. The provided experimental protocols offer a standardized approach for researchers to obtain the necessary quantitative data to fully characterize the thermal stability and hazard profile of this compound. Such studies are crucial for ensuring its safe handling and for its potential application in various fields of science and technology.

References

Navigating the Physicochemical Landscape of 1H-Tetrazol-5-ylurea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and a framework for determining the solubility and stability of 1H-tetrazol-5-ylurea. While specific experimental data for this compound is limited in publicly available literature, this document furnishes researchers with the foundational knowledge of tetrazole chemistry, detailed experimental protocols, and logical workflows necessary to characterize this molecule of interest.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄N₆O | LookChem |

| Molecular Weight | 128.09 g/mol | LookChem |

| Boiling Point | 221.5°C at 760 mmHg | LookChem[1] |

| Density | 2.35 g/cm³ | LookChem[1] |

| Flash Point | 87.8°C | LookChem[1] |

| Vapor Pressure | 0.107 mmHg at 25°C | LookChem[1] |

| XLogP3 | -1.6 | LookChem[1] |

| Hydrogen Bond Donor Count | 3 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

| Solubility in Water | Data Not Available | |

| Solubility in Organic Solvents | Data Not Available |

General Stability Profile of Tetrazole Derivatives

The tetrazole ring is known for its relative stability under a range of conditions, a desirable trait in pharmaceutical development.[2] Generally, tetrazole derivatives are stable to heat, microwave irradiation, and various chemical reagents such as oxidants, acids, and bases.[2] However, like many nitrogen-rich heterocycles, they can be susceptible to degradation under specific stress conditions, particularly photolysis.[2][3]

The urea functional group can undergo hydrolysis under acidic or basic conditions, which represents a potential degradation pathway for this compound. Therefore, a thorough investigation into its stability under hydrolytic, oxidative, and photolytic stress is crucial for its development as a potential therapeutic agent.

Experimental Protocols

The following sections outline detailed, generalized methodologies for determining the solubility and assessing the stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.[4][5][6][7]

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

After agitation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[4][5][6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

For thermal and photostability, use the compound in its solid state and in solution.

-

Expose the samples to the specified stress conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

-

Aim for 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[4]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 4. ajrconline.org [ajrconline.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. ema.europa.eu [ema.europa.eu]

The Discovery of Novel 1H-Tetrazol-5-ylurea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel 1H-tetrazol-5-ylurea analogs, a promising class of compounds with significant potential in medicinal chemistry. The unique structural features of the 1H-tetrazole ring, acting as a bioisostere for a carboxylic acid, combined with the urea linker, offer a versatile scaffold for designing targeted therapies.[1][2] This document outlines the synthesis, biological evaluation, and mechanistic insights into these compounds, with a focus on their potential as anticancer agents targeting key signaling pathways.

Core Concepts and Rationale

The 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and planar structure but with improved metabolic stability and cell permeability.[1] The urea functional group is a common pharmacophore in many kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes. The combination of these two functionalities in the this compound scaffold presents a compelling strategy for the development of novel therapeutics, particularly in oncology.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process. A generalized synthetic workflow is presented below.

References

Theoretical Investigation of 1H-Tetrazol-5-ylurea Tautomerism: A Methodological Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the theoretical investigation of tautomerism in 1H-tetrazol-5-ylurea. Due to the critical role of tautomeric forms in determining the physicochemical and pharmacological properties of drug candidates, a thorough computational analysis is indispensable. While a specific theoretical study on this compound is not extensively covered in current literature, this guide synthesizes established computational methodologies from studies on analogous 5-substituted tetrazoles to provide a robust protocol for such an investigation. This paper details the potential tautomeric and conformational space, outlines the requisite quantum chemical calculation protocols, and provides a template for the presentation of quantitative data. The aim is to equip researchers with the necessary theoretical foundation to conduct a rigorous analysis of this compound and similar compounds, thereby facilitating informed drug design and development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a pivotal consideration in medicinal chemistry. The specific tautomeric form of a molecule can profoundly influence its biological activity, receptor binding affinity, metabolic stability, and pharmacokinetic profile. The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, is known to exhibit a complex tautomeric landscape. For 5-substituted tetrazoles, the proton can reside on different nitrogen atoms of the tetrazole ring, leading to various tautomers, most commonly the 1H and 2H forms. When substituted with a urea group at the 5-position, the potential for additional tautomers involving the urea moiety arises, further complicating the energetic landscape.

A comprehensive theoretical investigation is therefore essential to elucidate the relative stabilities of these tautomers and to predict the predominant species under physiological conditions. Such an understanding is crucial for the rational design of novel therapeutics based on the this compound scaffold.

Potential Tautomers and Conformers of this compound

The primary tautomeric equilibrium in 5-substituted tetrazoles occurs between the 1H and 2H isomers. For this compound, we can anticipate at least two principal tetrazole-based tautomers. Furthermore, the urea substituent introduces the possibility of imidic acid tautomers. The rotational flexibility around the C-N bonds also gives rise to various conformers for each tautomer.

A logical workflow for identifying the relevant structures for computational analysis is outlined below.

An In-depth Technical Guide to 1H-Tetrazol-5-ylurea, Thiourea, and Their Derivatives: Synthesis, Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, primarily due to its role as a bioisosteric replacement for the carboxylic acid group. This substitution often enhances the lipophilicity and metabolic stability of drug candidates. Among the vast array of tetrazole derivatives, those incorporating a urea or thiourea moiety at the 5-position represent a class of compounds with significant, yet not fully explored, therapeutic potential. This technical guide provides a comprehensive literature review of 1H-tetrazol-5-ylurea, its corresponding thiourea analogs, and their derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Tetrazolylurea and Thiourea Derivatives

The synthesis of 1H-tetrazole derivatives primarily relies on the [3+2] cycloaddition reaction between a nitrile and an azide.[1] However, the introduction of a urea or thiourea functional group at the 5-position of the tetrazole ring requires specific synthetic strategies.

A prevalent method for the synthesis of 1,5-disubstituted tetrazoles involves the oxidative desulfurization of 1,3-disubstituted thioureas in the presence of an azide source, often utilizing mercury salts as desulfurization agents.[2] This approach has been successfully employed in the preparation of various N-substituted-1H-tetrazol-5-amines from their corresponding thiourea precursors.[2][3]

A general synthetic pathway for the conversion of thiourea-based compounds to tetrazole derivatives is depicted below. This transition highlights a key strategy for accessing this class of compounds.[3]

Caption: General scheme for the synthesis of 1,5-disubstituted tetrazoles from thiourea derivatives.

While specific literature on the synthesis of a wide range of this compound derivatives is limited, a plausible approach involves the reaction of 5-amino-1H-tetrazole with an appropriate isocyanate or by employing a Curtius, Hofmann, or Lossen rearrangement of a corresponding 1H-tetrazole-5-carboxamide.

Biological Activities and Therapeutic Potential

Derivatives of this compound and thiourea have been investigated for a spectrum of pharmacological activities, with antimicrobial and anti-inflammatory properties being the most prominent.

Antimicrobial Activity

Several studies have highlighted the potential of tetrazole derivatives as antimicrobial agents.[1] Specifically, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, synthesized from thiourea precursors, have demonstrated significant antibacterial activity.[3][4]

One study reported the synthesis of twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and their evaluation against various bacterial strains.[3] Notably, compound 6 in their series, 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, exhibited promising activity against clinical strains of Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) value as low as 2 µg/mL for one strain.[5] This indicates the potential of this scaffold in combating opportunistic pathogens. The majority of the synthesized compounds in this series showed good potency against Gram-positive bacteria.[2]

Table 1: Antimicrobial Activity of Selected N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

| Compound | R | MIC (µg/mL) vs. S. epidermidis T 5501 851/19 |

| 6 | 4-Cl | 2 |

| Ref 1 | 3-Cl, 4-CH3 | 0.25-4 (against various standard strains) |

| Ref 2 | 3-Cl, 4-F | 2-16 (against clinical cocci) |

Data sourced from Szulczyk et al., 2021.[3][4]

Anti-inflammatory Activity

The tetrazole moiety is a known pharmacophore in the design of anti-inflammatory agents.[1] Limited but specific evidence points to the anti-inflammatory potential of tetrazolylurea derivatives. A study on substituted tetrazole derivatives identified that 1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methylamino)urea exhibited noteworthy anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This finding suggests that the urea linkage is a viable strategy for developing novel anti-inflammatory agents based on the tetrazole scaffold.

Anticancer Activity

The broader class of tetrazole derivatives has been extensively investigated for anticancer properties.[6][7] While specific data on this compound derivatives is scarce, the general anticancer potential of tetrazoles suggests that this subclass warrants further investigation. The mechanism of action for many anticancer tetrazoles involves the inhibition of key enzymes or interactions with DNA.[6]

Experimental Protocols

For the synthesis and biological evaluation of these compounds, specific experimental procedures are crucial. Below are representative protocols extracted from the literature.

General Procedure for the Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

This procedure is based on the oxidative desulfurization of the corresponding thiourea.[2]

-

To a solution of the respective 1-aryl-3-(furan-2-ylmethyl)thiourea (1.0 eq) in dimethylformamide (DMF), add sodium azide (3.0 eq).

-

Slowly add a solution of mercury(II) chloride (1.1 eq) in DMF to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a 25% aqueous solution of ammonium hydroxide and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets for most this compound and thiourea derivatives are not yet fully elucidated. However, based on the known activities of tetrazole-containing compounds, several potential mechanisms can be proposed.

For antimicrobial agents, possible targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The structural similarity of the tetrazole ring to the carboxylate group may allow these compounds to act as competitive inhibitors of enzymes that recognize carboxylate substrates.

In the context of anti-inflammatory activity, tetrazole derivatives may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.

Caption: Proposed logical relationship for the mechanism of action of tetrazolylurea/thiourea derivatives.

Conclusion and Future Perspectives

The existing literature, though not extensive, suggests that this compound, thiourea, and their derivatives are a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation. The synthetic accessibility of the thiourea derivatives provides a solid platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish clear SARs.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of the most active compounds is crucial for their further development.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1 H-tetrazol-5-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of Substituted 1H-Tetrazol-5-ylureas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 1H-tetrazol-5-ylureas, a class of compounds of significant interest in medicinal chemistry. The unique structural features of the tetrazole ring, particularly its bioisosteric relationship with the carboxylic acid group, coupled with the hydrogen bonding capabilities of the urea moiety, make these compounds attractive scaffolds for drug design.[1][2] Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and for predicting their behavior in biological systems.

Core Physicochemical Properties

The physicochemical properties of substituted 1H-tetrazol-5-ylureas are critically influenced by the nature of the substituents on the aryl or alkyl portions of the molecule. Key parameters include acidity (pKa), lipophilicity (logP/logD), and aqueous solubility.

Acidity (pKa)

The 1H-tetrazole ring imparts acidic properties to the molecule, with pKa values generally comparable to those of carboxylic acids.[1][3] This acidity is a crucial determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the tetrazole proton is influenced by the electronic effects of the substituents on the urea moiety. Electron-withdrawing groups tend to decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a nonpolar environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like substituted 1H-tetrazol-5-ylureas, the distribution coefficient (logD) at a specific pH is a more relevant parameter. The lipophilicity is highly dependent on the nature and size of the substituents. Aromatic and aliphatic hydrocarbon substituents increase lipophilicity, whereas polar functional groups decrease it.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of substituted 1H-tetrazol-5-ylureas is influenced by a balance of factors including the polarity of the urea and tetrazole groups, the lipophilicity of the substituents, and the crystal lattice energy of the solid form. The acidic nature of the tetrazole ring allows for the formation of salts, which can significantly enhance aqueous solubility.

Quantitative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (predicted) | logP (predicted) | Aqueous Solubility (predicted) |

| 1H-Tetrazol-5-ylurea | C₂H₄N₆O | 128.09 | - | ~4.5 | -1.5 | Low |

| 1-(4-Chlorophenyl)-3-(1H-tetrazol-5-yl)urea | C₈H₇ClN₆O | 238.64 | >250 | ~4.3 | 1.2 | Very Low |

| 1-(4-Methoxyphenyl)-3-(1H-tetrazol-5-yl)urea | C₉H₁₀N₆O₂ | 246.22 | >250 | ~4.6 | 0.5 | Very Low |

| 1-Methyl-3-(1H-tetrazol-5-yl)urea | C₃H₆N₆O | 142.12 | - | ~4.7 | -1.0 | Moderate |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental validation is crucial.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following sections outline standard protocols applicable to the characterization of substituted 1H-tetrazol-5-ylureas.

Synthesis of Substituted 1H-Tetrazol-5-ylureas

A general synthetic route to 1-aryl-3-(1H-tetrazol-5-yl)ureas involves the reaction of 5-aminotetrazole with an appropriately substituted aryl isocyanate.

Protocol:

-

To a solution of 5-aminotetrazole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add the substituted aryl isocyanate (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water or a non-polar solvent like diethyl ether.

-

The crude product is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Determination of Acid Dissociation Constant (pKa)

For compounds with poor water solubility, pKa determination often requires the use of co-solvents. Potentiometric titration is a common and accurate method.

Protocol:

-

Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., methanol, DMSO).

-

Prepare a series of solutions with varying ratios of the co-solvent and an aqueous buffer of known ionic strength.

-

Calibrate a pH electrode using standard aqueous buffers.

-

Titrate each solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the apparent pKa (pKa') in each co-solvent mixture from the half-equivalence point of the titration curve.

-

Extrapolate the pKa' values to 0% co-solvent to obtain the aqueous pKa, using methods such as the Yasuda-Shedlovsky plot.

Determination of Lipophilicity (logD)

The shake-flask method is the traditional approach for logP/logD determination, but it can be challenging for compounds with low solubility. HPLC-based methods are often more suitable.

Protocol (HPLC Method):

-

Prepare a series of standard compounds with known logP values.

-

Prepare a mobile phase consisting of an aqueous buffer (at the desired pH for logD measurement) and an organic modifier (e.g., methanol, acetonitrile).

-

Inject the standard compounds and the test compound onto a reverse-phase HPLC column (e.g., C18).

-

Determine the retention time (t_R_) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

-

Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.

-

Determine the logP/logD of the test compound by interpolating its log(k') value on the calibration curve.

Determination of Aqueous Solubility

For poorly soluble compounds, the shake-flask method followed by a sensitive analytical technique like HPLC or LC-MS is commonly employed.

Protocol:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.

-

Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Biological Relevance and Signaling Pathways

Substituted tetrazole derivatives have been investigated for a variety of biological activities. Notably, some have been designed as angiotensin II receptor antagonists and peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

Angiotensin II Receptor Signaling Pathway

Angiotensin II is a key regulator of blood pressure and cardiovascular homeostasis. Its effects are mediated primarily through the AT1 and AT2 receptors. Antagonists of the AT1 receptor are widely used in the treatment of hypertension.

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.

Conclusion

The physicochemical properties of substituted 1H-tetrazol-5-ylureas are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of their pKa, lipophilicity, and solubility are essential for guiding the drug discovery and development process. The synthetic and analytical protocols outlined in this guide provide a framework for the systematic characterization of this important class of compounds. Furthermore, the exploration of their interactions with key biological targets, such as the angiotensin II receptor and PPARγ, continues to be a promising avenue for the development of novel therapeutics.

References

Methodological & Application

Application Note: Synthesis of 1H-tetrazol-5-ylurea

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-tetrazol-5-ylurea is a chemical compound that integrates a urea functional group with a tetrazole ring. The tetrazole moiety is a significant structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can improve a drug candidate's metabolic stability and cell permeability.[1] Consequently, this compound serves as a valuable building block for synthesizing a variety of compounds with potential therapeutic applications, including those investigated for antimicrobial and anticancer activities.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 5-aminotetrazole.

Disclaimer and Safety Precautions: This protocol is intended for use by trained professionals in a controlled laboratory setting.

-

Explosion Hazard: Tetrazole and its derivatives are high-energy compounds and can be explosive. They may decompose violently when subjected to heat, shock, or friction.[3][4] All heating operations should be conducted with extreme caution behind a blast shield.

-

Chemical Toxicity: The starting materials and product may be toxic or irritant. 5-Aminotetrazole can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for all reagents before use.[5]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

-

Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of 5-aminotetrazole with sodium cyanate in an acidic aqueous solution.

Materials and Reagents:

-

5-Aminotetrazole (monohydrate)

-

Sodium Cyanate (NaOCN)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Reaction Scheme

The overall reaction involves the formation of a urea linkage between the amino group of 5-aminotetrazole and a cyanate-derived intermediate.

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of 5-Aminotetrazole Solution:

-

In a 250 mL beaker, dissolve 10.3 g (0.1 mol) of 5-aminotetrazole monohydrate in 100 mL of deionized water.

-

Stir the mixture using a magnetic stirrer until the solid is fully dissolved. You may need to warm the mixture gently (not exceeding 40°C) to facilitate dissolution.

-

Once dissolved, cool the solution to room temperature.

-

-

Acidification:

-

While stirring, slowly add 8.3 mL of concentrated hydrochloric acid to the 5-aminotetrazole solution. This will form the hydrochloride salt of the amine, making it more soluble and activating it for the reaction.

-

-

Preparation of Sodium Cyanate Solution:

-

In a separate 100 mL beaker, dissolve 7.15 g (0.11 mol) of sodium cyanate in 50 mL of deionized water.

-

-

Reaction:

-

Place the beaker containing the acidified 5-aminotetrazole solution in an ice bath and cool to 0-5°C.

-

Slowly add the sodium cyanate solution dropwise to the cold, stirring aminotetrazole solution over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2 hours. A white precipitate should form.

-

-

Product Isolation:

-

Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of 25 mL cold deionized water to remove any unreacted salts.

-

Wash the cake with one portion of 20 mL cold ethanol.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

-

-

Purification (Optional):

-

The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Equiv. |

|---|---|---|---|---|---|

| 5-Aminotetrazole (monohydrate) | CH₃N₅·H₂O | 103.08 | 10.3 g | 0.1 | 1.0 |

| Sodium Cyanate | NaOCN | 65.01 | 7.15 g | 0.11 | 1.1 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 8.3 mL | ~0.1 | 1.0 |

Table 2: Product Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₂H₄N₆O[6] |

| Molecular Weight | 128.09 g/mol [6] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 221.5°C (Boiling Point at 760 mmHg)[6] |

| Hydrogen Bond Donors | 3[6] |

| Hydrogen Bond Acceptors | 4[6] |

Visualized Workflow

The following diagram illustrates the overall workflow for the synthesis protocol.

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

Application Notes and Protocols for 1H-Tetrazol-5-ylurea in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scholarly and scientific literature lacks specific experimental data on the synthesis and coordination chemistry of 1H-tetrazol-5-ylurea as a ligand. The following application notes and protocols are based on established principles of tetrazole chemistry and coordination compounds, providing a foundational guide for researchers interested in exploring this novel ligand. The experimental procedures are proposed based on analogous reactions and should be adapted and optimized under appropriate laboratory settings.

Introduction to this compound as a Ligand

This compound is a bifunctional molecule featuring a tetrazole ring and a urea moiety. The tetrazole ring, with its high nitrogen content, is a well-established functional group in coordination chemistry, often acting as a versatile ligand that can coordinate to metal centers through one or more of its nitrogen atoms. The urea group introduces additional potential coordination sites through its carbonyl oxygen and amide nitrogens. This combination of functionalities suggests that this compound could act as a multidentate ligand, forming stable complexes with a variety of metal ions. Such complexes may exhibit interesting structural features and properties, with potential applications in medicinal chemistry, materials science, and as energetic materials.[1][2]

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the reaction of 5-aminotetrazole with a suitable source of the carbamoyl group. A common method for the synthesis of ureas is the reaction of an amine with an isocyanate.[3] Given that isocyanic acid is unstable, an in-situ generation or the use of a more stable precursor would be necessary. A plausible route involves the reaction of 5-aminotetrazole with a chloroformate followed by reaction with ammonia, or more directly via a carefully controlled reaction with a protected isocyanate followed by deprotection.

A general synthetic protocol starting from the readily available 5-aminotetrazole is proposed below. 5-aminotetrazole itself can be synthesized from the reaction of cyanamide with sodium azide in the presence of an acid.[1][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-aminotetrazole monohydrate

-

4-Nitrophenyl chloroformate

-

Anhydrous pyridine

-

Anhydrous Dichloromethane (DCM)

-

Ammonia solution (e.g., 7N in Methanol)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Synthesis of 4-nitrophenyl (1H-tetrazol-5-yl)carbamate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminotetrazole monohydrate (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

-

Synthesis of this compound:

-

Dissolve the purified 4-nitrophenyl (1H-tetrazol-5-yl)carbamate (1 equivalent) in a suitable solvent such as methanol.

-

Add an excess of ammonia solution (e.g., 7N in Methanol, 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry of this compound: Application Notes

Due to the presence of multiple donor atoms, this compound is expected to be a versatile ligand. The tetrazole ring can coordinate in a monodentate fashion through N1 or N4, or in a bridging manner. The urea moiety can coordinate through the carbonyl oxygen or potentially through the amide nitrogens, although coordination through oxygen is more common for urea-type ligands.[5] This could lead to the formation of mononuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs).

Potential Applications:

-

Drug Development: Tetrazole-containing compounds are known for their biological activities.[2][6] Metal complexes of bioactive ligands can exhibit enhanced therapeutic properties.[7] Coordination complexes of this compound could be investigated for their antimicrobial, anticancer, or enzyme-inhibiting activities.

-

Energetic Materials: The high nitrogen content of the tetrazole ring makes its derivatives candidates for energetic materials.[8][9] Metal complexes of this compound could be synthesized and characterized for their thermal stability and energetic performance.

-

Luminescent Materials: Some tetrazole-based coordination polymers exhibit luminescence.[10] The incorporation of the urea group could influence the electronic properties of the resulting complexes, potentially leading to novel luminescent materials.

Hypothetical Experimental Protocol: Synthesis of a Co(II) Complex

This protocol describes a hypothetical synthesis of a coordination complex between Co(II) and this compound, designated as [Co(H₂O)₄(this compound)₂]Cl₂.

Materials:

-

This compound (synthesized as described above)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a small beaker, dissolve this compound (2 mmol) in a minimal amount of warm deionized water (e.g., 10 mL).

-

In a separate beaker, dissolve CoCl₂·6H₂O (1 mmol) in deionized water (5 mL).

-

Slowly add the cobalt(II) chloride solution to the ligand solution with constant stirring.

-

Continue stirring the resulting solution at room temperature for 2 hours.

-

Slowly diffuse ethanol into the aqueous solution. Pink crystals are expected to form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization: The resulting complex should be characterized by single-crystal X-ray diffraction to determine its structure, FT-IR spectroscopy to confirm the coordination of the ligand, elemental analysis to determine its composition, and thermogravimetric analysis (TGA) to assess its thermal stability.

Data Presentation

The following tables summarize hypothetical quantitative data for the ligand and its proposed Co(II) complex.

Table 1: Hypothetical Spectroscopic Data

| Compound | Key FT-IR Peaks (cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| This compound | ~3400-3200 (N-H str.), ~1680 (C=O str.), ~1600 (N-H bend), ~1450-1200 (Tetrazole ring str.) | ~15.5 (s, 1H, tetrazole N-H), ~8.5 (s, 1H, urea N-H), ~6.5 (s, 2H, urea -NH₂) | ~160 (C=O), ~155 (Tetrazole C5) |

| [Co(H₂O)₄(this compound)₂]Cl₂ | Shifted N-H and C=O stretching frequencies indicating coordination. | Broadened signals due to paramagnetic Co(II). | Not typically recorded for paramagnetic complexes. |

Table 2: Hypothetical Thermal Analysis Data

| Compound | Decomposition Step 1 | Decomposition Step 2 | Final Residue |

| This compound | ~180-250 °C (Loss of urea moiety) | >250 °C (Decomposition of tetrazole ring) | Gaseous products |

| [Co(H₂O)₄(this compound)₂]Cl₂ | ~100-150 °C (Loss of coordinated water) | ~200-300 °C (Decomposition of the ligand) | CoO |

Visualizations

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Hypothetical Synthesis of a Co(II) Coordination Complex

Caption: Workflow for the synthesis of a hypothetical Co(II) complex.

Potential Coordination Modes of this compound

Caption: Possible coordination modes of this compound.

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 1H-Tetrazol-5-ylurea in Energetic Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in the field of energetic materials. Their high heats of formation, substantial nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition make them attractive candidates for the development of high-performance, next-generation explosives, propellants, and pyrotechnics.[1][2] The tetrazole ring's inherent energy content and its ability to be functionalized with various explosophoric groups (e.g., -NO₂, -N₃, -NHNO₂) allow for the fine-tuning of energetic properties.[1]

This document focuses on the potential application of 1H-tetrazol-5-ylurea as an energetic material. While specific performance data for this compound is not currently published, its structure, combining the high-nitrogen tetrazole ring with the urea moiety, suggests potential as an energetic material with a favorable oxygen balance and hydrogen bonding capabilities, which could lead to increased density and reduced sensitivity.

Potential Applications

Based on the properties of related tetrazole compounds, this compound could be investigated for the following applications:

-

Melt-castable Explosives: The presence of the urea group may lower the melting point and introduce hydrogen bonding, potentially making it suitable for melt-cast applications.

-

Gas Generants: Its high nitrogen content suggests it could be a component in gas-generating compositions for applications such as automotive airbags, where the production of non-toxic gases is crucial.[1]

-

Low-Sensitivity Explosives: The urea functional group might enhance thermal stability and reduce sensitivity to mechanical stimuli like impact and friction through intermolecular hydrogen bonding.

-

Propellant Formulations: As a high-energy, high-nitrogen ingredient, it could be explored as a component in solid rocket propellant formulations.

Data Presentation: Energetic Properties of Analogous Tetrazole Derivatives

To provide a reference for the potential performance of this compound, the following tables summarize the energetic properties of various 5-substituted and other tetrazole derivatives.

Table 1: Performance Characteristics of Selected Energetic Tetrazole Compounds

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| 1-Hydroxy-5-methyltetrazole Ammonium Salt | - | - | 7982 | - | 40 | >360 | 229 |

| 1-Hydroxy-5-methyltetrazole Hydrazinium Salt | - | - | 8109 | 21.9 | 40 | >360 | 224 |

| 5-Hydrazino-1H-tetrazole Salts | - | - | - | - | 4 - 40 | - | 173.7 - 198.6 |

| 1,5-Diamino-1H-tetrazole Perchlorate | 2b | - | 8383 | 32.2 | 7 | 60 | - |

| 1,5-Diamino-1H-tetrazole Dinitramide | 7c | - | 8827 | 33.6 | 7 | 24 | - |

Data sourced from multiple references.[1][3][4]

Table 2: Comparative Energetic Properties of Tetrazole Derivatives and Standard Explosives

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| N-(1-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-5-yl)nitramide | 9451 | - |

| Hydroxylammonium salt of N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine | 9412 | - |

| Hydrazinium salt of N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine | 9441 | - |

| HMX (Octogen) | ~9100 | ~39.3 |

| RDX (Hexogen) | ~8750 | ~34.0 |

Data sourced from multiple references.[5]

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound based on established methods for analogous compounds.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from sodium dicyanamide.

Step 1: Synthesis of 5-Aminotetrazole from Sodium Dicyanamide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add sodium dicyanamide (0.1 mol) and sodium azide (0.11 mol) to 100 mL of water.

-

Acidification: Slowly add hydrochloric acid (2 M) to the suspension with vigorous stirring until the pH of the mixture reaches 6-7.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 5-aminotetrazole, will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain pure 5-aminotetrazole. Dry the product in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound from 5-Aminotetrazole

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-aminotetrazole (0.05 mol) in 50 mL of dry acetonitrile.

-

Urea Formation: Add trimethylsilyl isocyanate (0.06 mol) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Add 20 mL of methanol to the reaction mixture to quench any unreacted isocyanate.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is this compound.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical and Energetic Characterization

Caution: The characterization of energetic materials should only be performed by trained personnel in appropriately equipped laboratories.

-

Structural Characterization:

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

-

FTIR Spectroscopy: Obtain the infrared spectrum to identify characteristic functional groups (e.g., N-H, C=O, C=N, N=N).

-

Elemental Analysis: Determine the elemental composition (C, H, N) to verify the empirical formula.

-

Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to determine the exact molecular weight.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the melting point and decomposition temperature by heating a small sample (1-2 mg) at a constant rate (e.g., 5 °C/min) in a nitrogen atmosphere.[1] This provides information on the material's thermal stability.

-

-

Density Measurement:

-

Gas Pycnometry: Measure the solid-state density using a gas pycnometer at room temperature. Density is a critical parameter for calculating detonation performance.

-

-

Sensitivity Testing:

-

Impact Sensitivity: Use a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer to determine the impact sensitivity according to standard procedures.[1] The result is typically reported as the energy (in Joules) at which detonation occurs.

-

Friction Sensitivity: Employ a BAM friction apparatus to measure the sensitivity to friction, reported in Newtons.[1]

-

-

Detonation Performance Calculation:

-

Computational Methods: In the absence of experimental detonation testing, use software packages like EXPLO5 or CHEETAH to predict the detonation velocity and detonation pressure. These calculations typically require the heat of formation (which can be calculated using quantum chemical methods like Gaussian) and the experimental density.[1][2]

-

Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: General experimental workflow for new energetic material characterization.

Caption: Structure-property relationships in tetrazole-based energetic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H-tetrazol-5-ylurea as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction